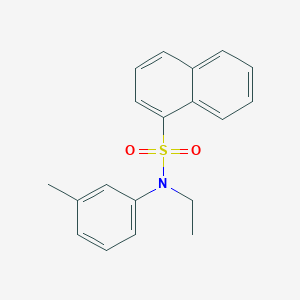
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes looking at its chemical properties, such as its reactivity with other substances .Applications De Recherche Scientifique
Antibacterial Research:
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide (referred to as compound C21) has shown promise as an antibacterial agent. Researchers have explored its efficacy against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism of action likely involves disrupting bacterial energetics, making it a potential candidate for combating drug-resistant mycobacteria .
Efflux Inhibition:
Efflux pumps play a crucial role in bacterial resistance to antibiotics. N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has been investigated as an efflux inhibitor (EI). EIs can slow down the emergence of resistance by preventing efflux pumps from expelling antibiotics. This approach complements existing treatments and extends their effectiveness .
Rac Activation Inhibition:
In a different context, N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has been studied as an inhibitor of Rac activation by Dock5. Rac proteins are involved in cell signaling pathways, and their dysregulation contributes to cancer and other diseases. This compound’s ability to modulate Rac activation makes it relevant for cancer research and drug development .
Intermediate for Medicine Synthesis:
Researchers have used N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide as an intermediate in the synthesis of other compounds. For instance, it serves as a building block for drug-like molecules or derivatives with modified properties. Its reactivity and functional groups make it valuable in medicinal chemistry .
Proteomic Research:
The compound’s unique structure and reactivity have also made it useful in proteomic studies. Researchers explore its interactions with proteins, enzymes, and cellular components. By understanding these interactions, scientists gain insights into biological processes and potential therapeutic targets .
Toxicity and Drug-Likeness Assessment:
Despite its promising activity, N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide faces challenges related to toxicity and drug-likeness. Medicinal chemists evaluate its safety profile and physicochemical features to optimize its properties. Balancing efficacy with safety is critical for successful drug development .
Mécanisme D'action
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can affect the energetics of certain bacteria, such as mycobacterium tuberculosis . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It has been reported that the compound can affect the energetics of mycobacterium tuberculosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFYDAPWLWONCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)

![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)


![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)




![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)
